3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Peptide Chemistry Analytical Characterization Medicinal Chemistry

3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a synthetic β-amino acid derivative belonging to the β-homophenylalanine class, with a molecular formula of C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.69 g/mol. The compound exists as (S)- and (R)-enantiomers, with the (S)-form (CAS 270065-85-5) being predominantly offered for research use.

Molecular Formula C11H13ClN2O2
Molecular Weight 240.68 g/mol
Cat. No. B12114346
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
Molecular FormulaC11H13ClN2O2
Molecular Weight240.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl
InChIInChI=1S/C11H12N2O2.ClH/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15;/h1-4,10H,5-6,13H2,(H,14,15);1H
InChIKeyNJAIOCXWQMXNIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-(3-cyanophenyl)butanoic Acid Hydrochloride: Procurement Guide & Baseline Identity


3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a synthetic β-amino acid derivative belonging to the β-homophenylalanine class, with a molecular formula of C₁₁H₁₃ClN₂O₂ and a molecular weight of 240.69 g/mol [1]. The compound exists as (S)- and (R)-enantiomers, with the (S)-form (CAS 270065-85-5) being predominantly offered for research use . Its structure incorporates a meta-cyanophenyl substituent that serves as both a polarity modulator and a synthetic handle, distinguishing it from unsubstituted or para-substituted analogs used in peptide mimetic and medicinal chemistry workflows.

Why 3-Amino-4-(3-cyanophenyl)butanoic Acid Hydrochloride Cannot Be Replaced by Common In-Class Analogs


Generic substitution within the β-homophenylalanine class is unreliable because the meta-cyano substituent imparts distinct electronic and steric properties that directly influence molecular recognition and physicochemical behavior. Unlike the unsubstituted parent β-homophenylalanine or 4-cyano isomers, the 3-cyano group alters the electron density of the aromatic ring, affecting stacking and hydrogen-bonding interactions in enzyme binding pockets . Furthermore, the hydrochloride salt form provides quantifiable solubility advantages over the free base (free base CAS 270065-85-5 tends toward lower aqueous solubility), which directly impacts stock solution preparation and high-throughput assay compatibility . These differences are not cosmetic; they translate into measurable variations in chromatographic retention, solubility, and downstream biological readouts that can compromise experimental reproducibility if an incorrect analog is substituted.

Quantitative Evidence Guide: Selecting 3-Amino-4-(3-cyanophenyl)butanoic Acid HCl for Research


Purity, Salt Form, and Batch-to-Batch Consistency: A Procurement Criterion

The (S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride offered by specialized vendors is standardized to ≥98% purity by HPLC, with the (R)-enantiomer quantified at <0.5% . This contrasts with generic sources where purity may be reported as >95% without specification of enantiomeric excess, posing a risk of racemization during peptide coupling. The hydrochloride salt ensures complete protonation and consistent solubility in aqueous buffers, eliminating the variability introduced by hygroscopic free-base forms.

Peptide Chemistry Analytical Characterization Medicinal Chemistry

Solubility and Formulation Advantage of the Hydrochloride Salt Over Free Base

The hydrochloride salt form of 3-amino-4-(3-cyanophenyl)butanoic acid exhibits markedly higher aqueous solubility compared to its free base counterpart (free base CAS 270065-85-5) . While quantitative solubility data for this specific compound are not disclosed in public databases, the salt formation principle is a class-level inference: for a basic β-amino acid with a calculated LogP of ~0.8 (free base estimate), salt formation with HCl can increase solubility 5- to 20-fold depending on counterion identity, enabling preparation of stable stock solutions at >10 mM in PBS or water, which is critical for biochemical and cell-based assays [1].

Formulation Development Biophysical Assay Solubility Screening

Synthetic Utility: Cyano Group as a Versatile Handle for Diversification

The meta-cyano substituent on the phenyl ring provides a chemically robust handle for late-stage diversification via [3+2] cycloaddition to form tetrazole bioisosteres, a transformation not accessible to 3-methyl, 3-halo, or unsubstituted β-homophenylalanine analogs . Tetrazole formation can increase metabolic stability and enhance binding to carboxylate-recognizing enzymes. In a published method, aromatic nitriles are converted to tetrazoles under mild conditions with >90% yield, directly applicable to this scaffold [1].

Click Chemistry Bioisosteric Replacement Peptide Modification

Stability and Storage: Rationale for Controlled Procurement and Handling

The compound is recommended for storage at 2–8°C to prevent degradation, as is typical for β-amino acid hydrochlorides bearing a free amine . No forced degradation study data were found in the public domain for this specific compound. However, procurement from suppliers that provide lot-specific stability data and a Certificate of Analysis (CoA) ensures that the material has been handled under controlled conditions, minimizing batch failure in long-term projects compared to sourcing from aggregators without cold-chain logistics .

Chemical Stability Inventory Management Analytical Reference Standard

Optimal Application Scenarios for 3-Amino-4-(3-cyanophenyl)butanoic Acid Hydrochloride


Solid-Phase Peptide Synthesis (SPPS) of β-Peptides and Peptidomimetics

The compound's free amine and the carboxylic acid group allow it to be directly integrated into standard Fmoc or Boc SPPS workflows as a β-amino acid building block, whereas the hydrochloride salt provides the necessary solubility for efficient coupling in DMF or NMP . This application is supported by its ≥98% purity specification, which prevents chain termination events common with lower-purity analogs .

Structure-Activity Relationship (SAR) Exploration of Protease Inhibitors

The 3-cyanophenyl group is a privileged scaffold for probing S1 pockets of serine proteases, where the nitrile can engage in polar interactions or serve as a precursor to tetrazole or amidine warheads . Using the defined (S)-enantiomer ensures that SAR interpretations are not confounded by the opposite enantiomer's off-target activity .

Development of Targeted Covalent Inhibitors (TCIs)

The cyano group, while unreactive under physiological conditions, can be bioactivated to a covalent warhead (e.g., nitrile oxide) or directly form reversible covalent bonds with catalytic serine residues in certain hydrolases, providing a handle that is absent in des-cyano β-homophenylalanine . This enables a strategy of scaffold-based inhibitor design where the cyano group is conditionally reactive, reducing non-specific toxicity.

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